N-[2-methoxy-5-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylphenyl]acetamide
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Overview
Description
N-[2-methoxy-5-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylphenyl]acetamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methoxy group, a phenylprop-2-enyl group, and a piperazine ring, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylphenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-nitrophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with piperazine to yield the piperazinyl derivative. The final step involves the sulfonylation of the piperazinyl derivative using sulfonyl chloride under basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in intermediates can be reduced to an amine group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, amine derivatives, and various substituted sulfonyl compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N-[2-methoxy-5-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide derivatives: These compounds share a similar acetamide backbone but differ in their substituents, leading to variations in their biological activities.
Indole derivatives: Known for their diverse pharmacological properties, these compounds have a different core structure but can exhibit similar therapeutic effects.
Quinoline derivatives: These compounds are structurally distinct but are also studied for their potential medicinal applications.
Uniqueness
N-[2-methoxy-5-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylphenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-[2-methoxy-5-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-18(26)23-21-17-20(10-11-22(21)29-2)30(27,28)25-15-13-24(14-16-25)12-6-9-19-7-4-3-5-8-19/h3-11,17H,12-16H2,1-2H3,(H,23,26)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTRKVLNFSZBTM-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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